2-Methylquinolin-7-ol can be synthesized through various methods, including the Skraup synthesis and Friedländer synthesis. It is classified as a derivative of quinoline, which is recognized for its significance in medicinal chemistry due to its potential biological activities.
The synthesis of 2-Methylquinolin-7-ol can be achieved through several established methods:
For both methods, careful control of reaction parameters such as temperature, time, and concentration is essential to optimize yield and minimize by-products. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
The molecular structure of 2-Methylquinolin-7-ol features a methyl group at the 2-position and a hydroxyl group at the 7-position of the quinoline ring system. This configuration contributes to its unique chemical properties.
2-Methylquinolin-7-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The biological activity of 2-Methylquinolin-7-ol is attributed to its interaction with various cellular targets. The hydrophobic methyl group enhances its ability to penetrate biological membranes, potentially influencing its pharmacological effects.
Quinoline derivatives, including 2-Methylquinolin-7-ol, have been shown to exhibit antimicrobial and antiviral properties. They may act by inhibiting key enzymes or interfering with nucleic acid synthesis within pathogens.
2-Methylquinolin-7-ol has diverse applications across various scientific disciplines:
2-Methylquinolin-7-ol (CAS 165112-03-8) is a nitrogen-containing bicyclic heterocycle featuring a benzene ring fused to a pyridine ring, with defining substituents: a methyl group at position 2 and a hydroxyl group at position 7. Its molecular formula is C₁₀H₉NO (molecular weight: 159.18 g/mol), and its structural organization enables diverse chemical reactivity and biological interactions [1] [7]. The hydroxyl group at C7 allows hydrogen bonding (evidenced by IR absorption at ~3269 cm⁻¹), enhancing solubility and directing electrophilic substitution to ortho-positions. Meanwhile, the C2 methyl group influences electron distribution, increasing nucleophilicity at adjacent ring positions [1] [4]. This configuration enables participation in coordination chemistry, electrophilic substitutions, and salt formation, making it a versatile synthon for complex molecules like antimalarial or anticancer agents [7] [8].
Quinoline derivatives form the scaffold of numerous bioactive compounds, and the C7-hydroxy/C2-methyl combination specifically modulates interactions with biological targets. For instance, the hydroxyl group can disrupt hydrogen-bonding networks in enzymes, while the methyl group provides steric bulk that enhances binding selectivity [5] [8]. Computational analyses confirm a LogP of 2.25 and topological polar surface area (TPSA) of 33.12 Ų, indicating moderate lipophilicity ideal for membrane permeability in drug design [1].
Table 1: Key Molecular Descriptors of 2-Methylquinolin-7-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₉NO | PubChem [1] |
Molecular Weight | 159.18 g/mol | Chemscene [1] |
LogP | 2.25 | Computational [1] |
Topological Polar Surface Area | 33.12 Ų | PubChem [1] |
Hydrogen Bond Donors | 1 (OH) | PubChem [1] |
Hydrogen Bond Acceptors | 2 (N, OH) | PubChem [1] |
Quinoline chemistry originated in the 19th century with the isolation of quinine from cinchona bark. The Skraup synthesis (1880) enabled scalable production of quinoline cores by reacting aniline with glycerol under acidic conditions, laying groundwork for derivatives like 2-methylquinolin-7-ol [7]. Mid-20th-century innovations, such as the Doebner-Miller and Conrad-Limpach syntheses, expanded access to substituted quinolines, including C2-alkylated and C7-oxygenated variants [7] [8].
Research in the 1980s–2000s highlighted quinolines as privileged scaffolds in medicinal chemistry. Antimalarial drugs (e.g., chloroquine) dominated early applications, but the discovery of tubulin-binding trimethoxyquinolines (e.g., verubulin) shifted focus toward oncology [3] [5]. Recent studies (2020–2025) exploit 2-methylquinolin-7-ol as a precursor for antitubercular and anticancer agents. For example, molecular hybridization techniques fuse its core with trimethoxyaryl groups to generate compounds like N-(4-benzoylphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine, which inhibits tubulin polymerization and overcomes multidrug resistance in cancer cells [3] [8].
Table 2: Milestones in Quinoline Derivative Development
Era | Key Advancement | Impact |
---|---|---|
1880 | Skraup synthesis developed | Enabled scalable quinoline production [7] |
1940s | Antimalarial chloroquine introduced | Validated quinoline’s therapeutic utility [8] |
1980s | Trimethoxyquinoline tubulin inhibitors discovered | Expanded applications to oncology [3] |
2005–2012 | Bedaquiline (diarylquinoline) FDA-approved for TB | Pioneered MDR-TB treatment [8] |
2020–2025 | 2-Methylquinolin-7-ol hybrids as anticancer leads | Addressed drug resistance [3] [5] |
2-Methylquinolin-7-ol is a crystalline solid with a purity specification of ≥97% in commercial samples. It exhibits moderate water solubility due to its phenolic -OH group, though this increases in alkaline solutions via salt formation. Its melting point ranges between 191–194°C for structurally similar trimethoxy derivatives, though the exact value for the parent compound requires extrapolation [1] [3].
Spectroscopic Profiles:
The hydroxyl group dominates reactivity, enabling etherification (e.g., methoxy derivatives) or metal coordination. Electrophilic substitutions (e.g., nitration, halogenation) preferentially occur at C5/C8 due to hydroxyl-directed ortho-activation [4] [9]. Stability assessments recommend storage under nitrogen at 4°C to prevent oxidation [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: